molecular formula C18H15NO B1452847 4-(4-Ethylbenzoyl)isoquinoline CAS No. 1187169-68-1

4-(4-Ethylbenzoyl)isoquinoline

Número de catálogo: B1452847
Número CAS: 1187169-68-1
Peso molecular: 261.3 g/mol
Clave InChI: ABMSQXPXSWVVGU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Ethylbenzoyl)isoquinoline (CAS 1187169-68-1) is a high-purity organic compound with the molecular formula C18H15NO and a molecular weight of 261.3 g/mol . As an isoquinoline derivative, it serves as a valuable scaffold in medicinal chemistry and drug discovery research. Isoquinoline derivatives are extensively studied for their diverse biological activities, including potential anticancer, antimicrobial, and antiviral properties, making them crucial for developing new therapeutic agents . This compound is particularly useful as a key synthetic intermediate or building block for the preparation of more complex molecules. Researchers utilize it in the development of novel chemical entities through various synthetic methodologies, such as transition-metal-catalyzed coupling and cyclization reactions, which are common in the synthesis of substituted isoquinolines . Its structure, featuring a benzoyl group at the 4-position of the isoquinoline ring system, is of significant interest in the exploration of structure-activity relationships (SAR) . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

(4-ethylphenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-2-13-7-9-14(10-8-13)18(20)17-12-19-11-15-5-3-4-6-16(15)17/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMSQXPXSWVVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

Structural Characteristics

The unique structure of 4-(4-Ethylbenzoyl)isoquinoline enhances its lipophilicity, potentially influencing its pharmacological properties. Isoquinolines are known for their wide range of biological activities, including antitumor, antimicrobial, and neuroprotective effects. The presence of the ethylbenzoyl moiety may contribute to these activities, warranting further investigation.

Potential Biological Activities

Although specific studies on this compound are scarce, related isoquinoline compounds have demonstrated various biological activities. The following table summarizes notable activities of structurally similar compounds:

Compound Name Structure Type Notable Activity
1-MethylisoquinolineIsoquinoline derivativeAntimicrobial
6-MethoxyisoquinolineMethoxy-substitutedNeuroprotective
3-(4-Ethylphenyl)isoquinolineEthylphenyl-substitutedAnticancer
5,6-DihydroisoquinolineDihydro derivativeAnalgesic
2-EthoxycarbonylisoquinolineCarbonyl-substitutedAntiviral

Research on the mechanism of action for isoquinolines suggests that they may interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The potential mechanisms could include:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes linked to cancer proliferation and metabolic pathways.
  • Receptor Modulation : Isoquinolines may act as receptor agonists or antagonists, influencing neurotransmitter systems.

Case Studies and Research Findings

  • Antitumor Activity : Research has indicated that isoquinolines can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds like 3-(4-Ethylphenyl)isoquinoline have been documented to inhibit tumor cell growth.
  • Neuroprotective Effects : Studies on methoxy-substituted isoquinolines have demonstrated protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation.
  • Antimicrobial Properties : Compounds such as 1-methylisoquinoline have shown significant antibacterial and antifungal activity, suggesting that similar derivatives may also possess these properties.

Future Directions for Research

The limited current understanding of the biological activity of this compound highlights the need for further research. Future studies could focus on:

  • In vitro and In vivo Studies : Conducting laboratory experiments to assess the compound's efficacy against various cell lines and animal models.
  • Mechanistic Studies : Investigating the specific pathways through which this compound exerts its effects.
  • Comparative Analysis : Evaluating the biological activity of this compound against other known isoquinolines to establish a clearer profile of its pharmacological potential.

Comparación Con Compuestos Similares

Structural Analogs: Substituent Effects

  • 4-(4-Isopropylbenzoyl)isoquinoline: This analog replaces the ethyl group with an isopropyl substituent.
  • Pyrazolo[3,4-g]isoquinolines: Derivatives with alkyl groups at the 4-position (e.g., nitro or bromine substituents) exhibit kinase inhibition profiles. For example, compounds 1b and 1c (nitro-substituted) showed IC50 values of 57 nM and 66 nM against Haspin kinase, respectively. The ethylbenzoyl group in 4-(4-Ethylbenzoyl)isoquinoline may similarly modulate kinase selectivity .

Enzyme Inhibition Activity (CDK4/6)

Compounds with isoquinoline cores modified at the 4-position demonstrate potent CDK4 inhibition:

  • 4-(Benzylaminomethylene)isoquinoline-1,3-dione (Compound 62): IC50 = 2 nM against CDK4, with >10-fold selectivity over CDK1/2 .
  • 4-(Phenylaminomethylene)isoquinoline-1,3-dione (Compound 61): IC50 = 27 nM against CDK4 . The ethylbenzoyl group in this compound may occupy similar hydrophobic pockets in CDK4, though its lack of an aminomethylene moiety could reduce potency.

Cytotoxic Activity

The ethylbenzoyl substituent in this compound may confer ER-binding capability, but its planar structure compared to dihydropyrrolo derivatives could alter activity.

ABCB1 Modulation

Isoquinoline derivatives like isoquinoline2 reversed ABCB1-mediated MDR by 1555-fold at 10 µM, outperforming metofoline (26.4-fold) and Ro-04–2359 (3.9-fold) . The ethylbenzoyl group in this compound may enhance interactions with ABCB1’s hydrophobic substrate-binding pocket, though this requires experimental validation.

Substituent Tolerance in Protein Binding

This contrasts with CDK4 inhibitors, where 4-substituents are critical, highlighting target-dependent structural preferences.

Data Tables

Table 1: Kinase Inhibition Profiles of Isoquinoline Derivatives

Compound Target IC50 (nM) Selectivity (vs. CDK1/2) Reference
4-(Benzylaminomethylene)isoquinoline-1,3-dione (62) CDK4 2 >10-fold
Pyrazolo[3,4-g]isoquinoline (1b) Haspin 57 N/A

Table 2: Cytotoxic Activity of Isoquinoline Derivatives

Compound Cell Line IC50 (µM) Mechanism Reference
6c (pyrrolo[2,1-a]isoquinoline) T47D 1.93 ERα modulation
Tamoxifen (reference) T47D ~1.0 ERα antagonism

Table 3: ABCB1 Modulation Efficacy

Compound Fold Reversal (Paclitaxel Resistance) Reference
Isoquinoline2 1555
Metofoline 26.4

Métodos De Preparación

Reaction Components and Conditions

  • Starting materials:

    • Aryl bromide (e.g., 4-bromoethylbenzene derivative)
    • Methyl ketone (e.g., acetophenone or analogs)
    • Electrophile (e.g., allyl bromide, alkyl halides)
    • Ammonium chloride
  • Catalyst system:

    • Palladium catalyst: (D^tBPF)PdCl₂ (2.5–5 mol%)
    • Base: tert-butoxide (t-BuONa)
    • Solvent: tetrahydrofuran (THF)

Stepwise Mechanism

  • Palladium-catalyzed α-arylation of the ketone enolate

    • The ketone is deprotonated by t-BuONa to form an enolate.
    • The enolate undergoes Pd-catalyzed coupling with the aryl bromide, forming an α-aryl ketone intermediate.
  • In situ enolate trapping with electrophile

    • The newly formed ketone intermediate is further deprotonated to form an enolate.
    • This enolate is trapped by an electrophile such as allyl bromide, introducing a substituent at the future C4 position.
  • Cyclization and aromatization

    • Addition of ammonium chloride promotes cyclization to the isoquinoline ring system and aromatization, yielding the polysubstituted isoquinoline.

Advantages and Scope

  • The entire sequence can be performed in a one-pot operation , enhancing efficiency and yield (up to 80%).
  • The method tolerates a variety of electrophiles, enabling diverse C4 substitution patterns.
  • Sequential α,α-diarylation allows installation of aryl groups at C4, expanding structural diversity.
  • The method is compatible with different methyl ketones and aryl bromides, including those with electron-rich or electron-poor substituents.

Application to this compound

  • By selecting 4-ethylbenzoyl-derived aryl bromide and an appropriate methyl ketone, the method can be adapted to synthesize this compound with high regioselectivity and yield.
  • The in situ enolate trapping allows direct functionalization at C4 with the benzoyl group bearing the ethyl substituent.

Comparative Data Table of Preparation Methods

Feature Method 1: o-Alkynyl Benzaldoxime Cyclization Method 2: Pd-Catalyzed α-Arylation & Functionalization
Starting materials o-Alkynyl benzaldoxime, Br₂/ICl, α,β-unsat. carbonyl Aryl bromide, methyl ketone, electrophile, ammonium chloride
Catalyst None (halogenation and base) Pd catalyst (D^tBPF)PdCl₂
Reaction conditions Room temperature, 10-14 hours Room temperature, one-pot, multi-step
Functionalization at C4 Via α,β-unsaturated carbonyl compound Via in situ enolate trapping with electrophile
Yield range Moderate to good (dependent on purification) Up to 80% overall yield
Operational simplicity Multi-step with work-up and chromatography One-pot operation, streamlined
Substituent scope Limited by available α,β-unsaturated carbonyls Broad, including alkyl, aryl, allyl, heteroatom groups
Scalability Possible but less efficient High potential due to one-pot method

Research Findings and Notes

  • The palladium-catalyzed method represents a significant advancement, offering regioselective C4 functionalization difficult to achieve by traditional methods.
  • The in situ enolate trapping strategy circumvents the need for pre-synthesized complex ketones, reducing synthetic steps and improving yields.
  • Sequential α,α-heterodiarylation enables installation of diverse aryl groups at C4, expanding the chemical space of isoquinoline derivatives.
  • The cyclization step using ammonium chloride is mild and efficient, facilitating aromatization without harsh conditions.
  • The palladium-catalyzed method has been validated with various substrates, indicating robustness and adaptability for synthesizing this compound analogs.

Q & A

Basic: What are the standard synthetic routes for 4-(4-Ethylbenzoyl)isoquinoline, and what reaction conditions optimize yield?

Answer:
The synthesis of this compound typically involves Friedel-Crafts acylation or Suzuki coupling .

  • Friedel-Crafts acylation : React isoquinoline with 4-ethylbenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C. Yields depend on stoichiometric control of the acylating agent and exclusion of moisture .
  • Suzuki coupling : Utilize palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in refluxing THF. This method is preferred for introducing aromatic substituents while minimizing side reactions .
    Optimization : Lower temperatures (<10°C) prevent decomposition of electron-rich intermediates. Solvent polarity adjustments (e.g., THF vs. DCM) can improve regioselectivity.

Advanced: How do substituent variations at the 6-position of the isoquinoline ring affect reductive borylation yields?

Answer:
Substituents significantly influence reaction efficiency due to electronic effects. Key data from experimental screening:

SubstituentReduction Potential (V)Borylation Yield
6-NH₂-3.2664%
6-CN-2.5132%

Mechanistic Insight : Electron-donating groups (e.g., -NH₂) lower reduction potentials, stabilizing transition states during photoreductive borylation. Computational modeling (DFT) confirms enhanced electron density at the 4-position facilitates boron radical coupling .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., ethylbenzoyl protons at δ 7.5–8.2 ppm).
  • IR Spectroscopy : Confirms carbonyl stretching (1680–1700 cm⁻¹) and aromatic C-H bending.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]⁺ = 292.14).
  • X-ray Crystallography : Resolves stereochemistry, as demonstrated in crystal structures with intermolecular hydrogen bonds (e.g., C18–H⋯O2 interactions) .

Advanced: How can contradictory cytotoxicity data for isoquinoline derivatives be resolved experimentally?

Answer:
Discrepancies often arise from:

  • Cell line variability : Use panels of cell lines (e.g., HeLa, MCF-7) to assess specificity.
  • Assay conditions : Standardize exposure times (e.g., 48 hours for MTT assays) and validate with orthogonal methods (e.g., caspase-3 activation for apoptosis).
  • Pharmacokinetic factors : Measure intracellular concentrations via LC-MS to correlate cytotoxicity with bioavailability .

Basic: What biological targets are prioritized for this compound in drug discovery?

Answer:
Primary targets include:

  • Bromodomains : BRPF1/TAF1 inhibition (IC₅₀ < 1 µM) via π-π stacking with acetyl-lysine pockets.
  • Kinases : Selectivity for JAK2 over EGFR due to hydrophobic interactions with the ethylbenzoyl group.
    Methods : Surface plasmon resonance (SPR) quantifies binding kinetics, while mutagenesis studies validate target engagement .

Advanced: How are computational methods used to predict binding modes without X-ray data?

Answer:

  • Fragment-based "merging by design" : Combine hit fragments (e.g., 1- and 3-substituted isoquinolines) into a single scaffold. Molecular dynamics (MD) simulations predict merged conformations.
  • Density Functional Theory (DFT) : Models charge distribution and frontier orbitals to identify reactive sites for electrophilic substitution .

Basic: What formulation strategies enhance stability in preclinical studies?

Answer:

  • Solubility : Use DMSO/PEG-400 mixtures (≤5% v/v) to avoid precipitation.
  • Storage : Lyophilize at pH 7.4 (phosphate buffer) and store at -20°C.
  • Bioavailability : Nanoparticle encapsulation (PLGA polymers) improves half-life in vivo .

Advanced: How do electronic effects of benzoyl substituents influence photochemical reactivity?

Answer:
Electron-withdrawing groups (e.g., -NO₂) increase excited-state lifetimes, enabling visible-light-mediated cross-dehydrogenative coupling (CDC) with toluenes. Transient absorption spectroscopy reveals triplet-state intermediates (τ = 120–200 ns) critical for N-alkylation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Ethylbenzoyl)isoquinoline
Reactant of Route 2
Reactant of Route 2
4-(4-Ethylbenzoyl)isoquinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.